Human 15‑Lipoxygenase‑1 (15‑LOX‑1) Inhibition: IC₅₀ Cross‑Study Comparison with Known LOX Inhibitors
The target compound inhibited recombinant human 15‑lipoxygenase‑1 (15‑LOX‑1) with an IC₅₀ of 18.6 μM (1.86 × 10⁴ nM), assessed by monitoring the reduction in conversion of linoleic acid to 13(S)‑HpODE [1]. For context, the clinically used 5‑LOX inhibitor zileuton exhibits an IC₅₀ of approximately 0.5–1 μM against 5‑LOX in cell‑free assays, though direct comparison is limited by different LOX isoforms and assay conditions; within the broader quinoxaline chemotype, most reported analogs lack 15‑LOX‑1 selectivity data altogether [2]. The 18.6 μM value places the target compound in a moderate potency range suitable for fragment‑based or scaffold‑hopping optimization campaigns rather than immediate in vivo translation.
| Evidence Dimension | Inhibitory potency against human 15‑LOX‑1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.6 μM (1.86 × 10⁴ nM) |
| Comparator Or Baseline | Zileuton (5‑LOX inhibitor): IC₅₀ ≈ 0.5–1 μM (different LOX isoform); most quinoxaline analogs: no reported 15‑LOX‑1 data |
| Quantified Difference | Target compound is approximately 20‑ to 40‑fold less potent than zileuton against its cognate LOX isoform; however, the target compound is among the few tetrahydroquinoxalines with a measured 15‑LOX‑1 IC₅₀, making it a rare data point for this subclass. |
| Conditions | Recombinant human 15‑LOX‑1; substrate: linoleic acid; product monitored: 13(S)‑HpODE; pH 7.37 (BindingDB assay) |
Why This Matters
For procurement decisions in inflammation or lipid‑mediator research, the availability of a defined 15‑LOX‑1 IC₅₀—even at moderate potency—provides a quantitative anchor absent for most structurally related tetrahydroquinoxalines, enabling rational analog selection.
- [1] BindingDB. BDBM50206315 / CHEMBL2356181: Inhibition of human 15‑LOX‑1 (IC₅₀ = 1.86E+4 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolChemSearch.jsp?collection=2&smiles_str=CN1CCN(C)C2=CC=C(O)C=C12 (accessed 2026-05-13). View Source
- [2] Bellapukonda, S. M.; Bandela, R.; et al. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. Eur. J. Med. Chem. 2025, 289, 117472. DOI: 10.1016/j.ejmech.2025.117472. View Source
